

# MI-888's potency compared to first-generation MDM2 inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MI-888

Cat. No.: B10823719

[Get Quote](#)

## MI-888: A New Era of Potency in MDM2 Inhibition

A comparative analysis of **MI-888** and first-generation MDM2 inhibitors reveals a significant leap in potency and pre-clinical efficacy, positioning **MI-888** as a highly promising candidate for p53-reactivating cancer therapies.

**MI-888**, a second-generation MDM2 inhibitor, demonstrates sub-nanomolar binding affinity to the MDM2 protein, significantly surpassing the potency of first-generation inhibitors such as the Nutlin family and other early clinical candidates. This enhanced potency translates to superior performance in cellular assays and in vivo models, marking a substantial advancement in the quest to restore the tumor-suppressing function of p53.

## Unprecedented Potency: A Quantitative Comparison

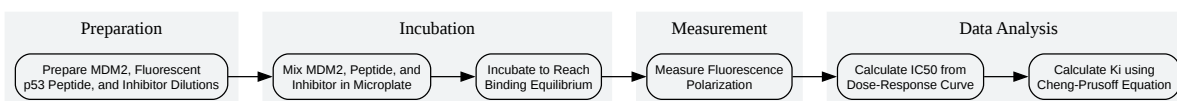
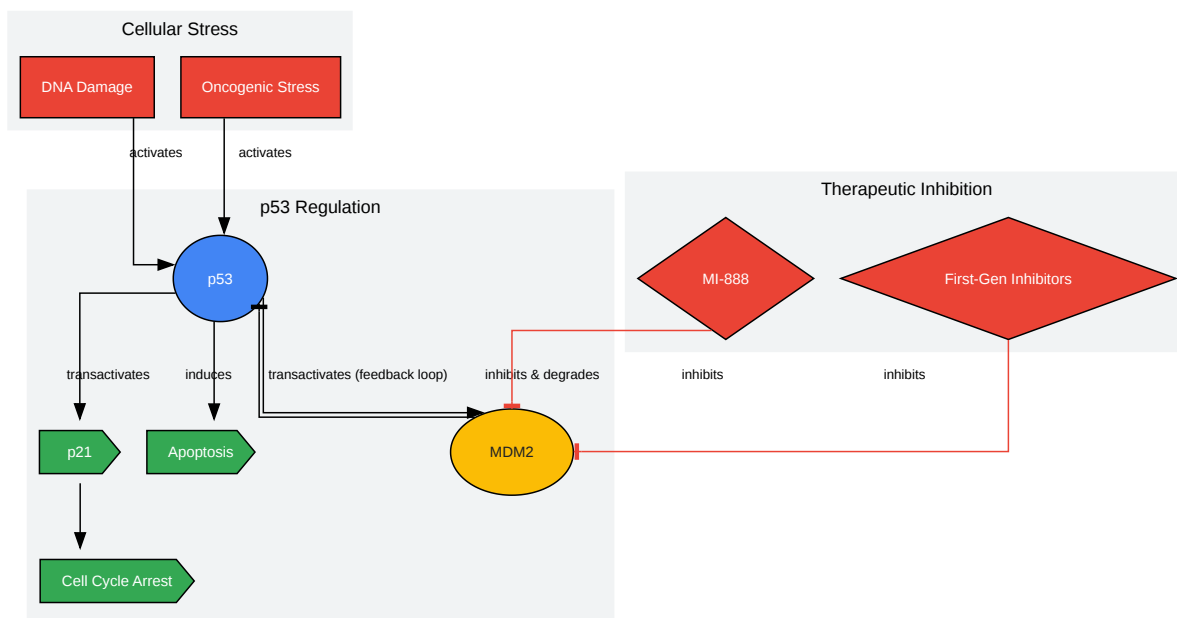
The inhibitory potential of **MI-888** against the MDM2-p53 interaction has been quantified through various biophysical and cellular assays. The data consistently highlights its superiority over first-generation compounds.

Inhibitor	Type	Binding Affinity (Ki)	Biochemical Assay (IC50)	Cellular Assay (IC50)
MI-888	Second-Generation	0.44 nM[1][2]	-	60 - 92 nM[3]
Nutlin-3a	First-Generation	36 nM[4]	90 nM[5]	1 - 2 µM[6]
RG7112 (Idasanutlin)	First-Generation	-	18 nM[4]	0.18 - 2.2 µM[5]
MI-219	First-Generation	5 nM[4]	-	~500 nM[4]
AMG 232 (Navtemadlin)	First-Generation	0.045 nM (KD)[7] [8]	0.6 nM[5]	9.1 - 23.8 nM[9]

## The MDM2-p53 Signaling Pathway and Inhibition

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53. MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation. In many cancers with wild-type p53, MDM2 is overexpressed, effectively neutralizing p53's tumor-suppressive functions. MDM2 inhibitors, such as **MI-888**, work by disrupting the MDM2-p53 interaction, thereby reactivating p53 and its downstream signaling pathways.

MDM2-p53 Signaling Pathway and Inhibition



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent small-molecule inhibitor of the MDM2-p53 interaction (MI-888) achieved complete and durable tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [MI-888's potency compared to first-generation MDM2 inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823719#mi-888-s-potency-compared-to-first-generation-mdm2-inhibitors]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)